[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol
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Overview
Description
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a benzimidazole core with a 4-chlorophenylmethyl and a 4-methoxyphenyl group, making it a unique and potentially valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various aldehydes or acids. For [1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol, the synthetic route may involve the following steps:
Condensation Reaction: o-Phenylenediamine reacts with 4-chlorobenzyl chloride in the presence of a base to form the intermediate 1-(4-chlorobenzyl)-1H-benzimidazole.
Substitution Reaction: The intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts like palladium on carbon to facilitate hydrogenation reactions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields.
Chemical Reactions Analysis
Types of Reactions
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole nitrogen or the aromatic rings, leading to various substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Reduced benzimidazole derivatives.
Substitution Products: Various substituted benzimidazole derivatives depending on the reagents used
Scientific Research Applications
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of [1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways:
DNA Binding: The compound can bind to DNA grooves, interfering with DNA replication and transcription.
Enzyme Inhibition: It may inhibit enzymes involved in cell division and metabolic pathways, leading to cytotoxic effects on cancer cells.
Antimicrobial Action: The compound disrupts the formation of fungal hyphae and affects the division of microbial cells
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Carbendazim: A benzimidazole fungicide with broad-spectrum activity.
Thiabendazole: An antiparasitic benzimidazole derivative.
Albendazole: Used as an anthelmintic agent.
Benomyl: Another benzimidazole fungicide
Uniqueness
[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. Its combination of a 4-chlorophenylmethyl and a 4-methoxyphenyl group makes it a valuable compound for further research and development .
Properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c1-27-18-12-8-16(9-13-18)21(26)22-24-19-4-2-3-5-20(19)25(22)14-15-6-10-17(23)11-7-15/h2-13,21,26H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKGUAHMFYICHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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